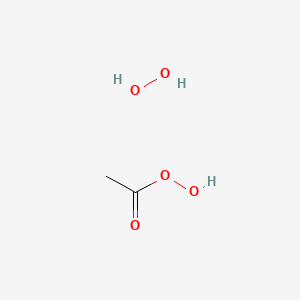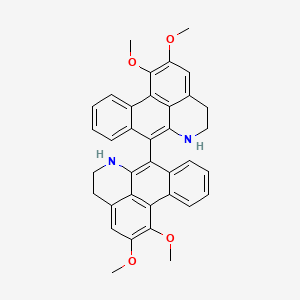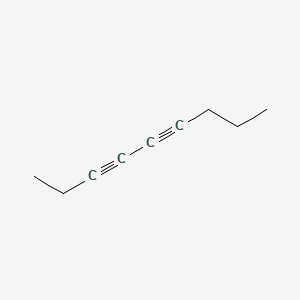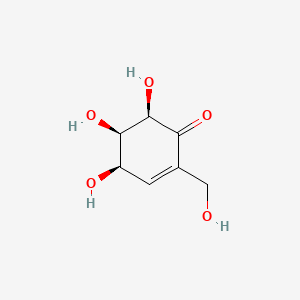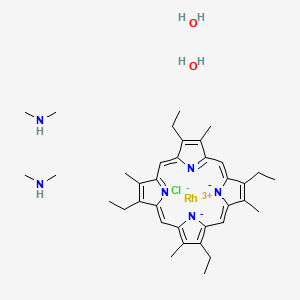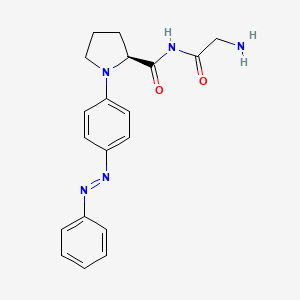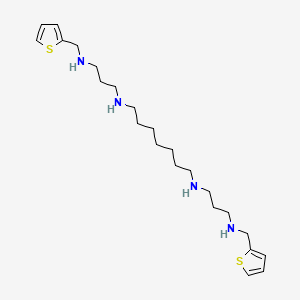
1,3-ベンゼンジメタネチオール
概要
説明
1,3-Benzenedimethanethiol is an organic compound with the molecular formula C8H10S2. It is a derivative of benzene, where two methanethiol groups are attached to the 1 and 3 positions of the benzene ring. This compound is known for its distinct thiol groups, which contribute to its unique chemical properties and reactivity.
科学的研究の応用
1,3-Benzenedimethanethiol has several applications in scientific research:
Biology: It is used in the study of protein-thiol interactions and as a model compound for thiol-based biochemistry.
Medicine: Research into thiol-containing compounds often explores their potential as antioxidants and in drug development.
Industry: It is used in the preparation of thiol-functionalized materials and as a reagent in organic synthesis.
作用機序
Target of Action
1,3-Benzenedimethanethiol primarily targets gold (Au) surfaces . The compound has been found to adsorb onto these surfaces, forming a bond between the sulfur (S) atoms of the compound and the gold surface .
Mode of Action
The interaction between 1,3-Benzenedimethanethiol and its target involves the formation of S-Au linkages . Specifically, 1,3-Benzenedimethanethiol is found to adsorb via two S-Au linkages at concentrations below monolayer . This interaction results in changes to the surface properties of the gold, including its adsorption characteristics .
Biochemical Pathways
The compound’s ability to form s-au linkages suggests it may influence processes related to surface chemistry and adsorption .
Pharmacokinetics
Its physical properties such as its liquid form, boiling point of 168-170 °c/25 mmhg, and density of 115 g/mL at 25 °C may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of 1,3-Benzenedimethanethiol’s action is the modification of gold surfaces through the formation of S-Au linkages . This can alter the surface’s adsorption properties, potentially influencing various chemical and physical processes .
Action Environment
The action of 1,3-Benzenedimethanethiol can be influenced by environmental factors such as concentration and the presence of other compounds . For instance, the compound has been found to adsorb via two S-Au linkages at concentrations below monolayer , suggesting that higher concentrations may lead to different adsorption characteristics.
生化学分析
Biochemical Properties
1,3-Benzenedimethanethiol plays a significant role in biochemical reactions, particularly in the context of its interactions with gold surfaces. Studies have shown that 1,3-Benzenedimethanethiol exhibits strong adsorption properties on gold surfaces, which has been investigated using techniques such as surface-enhanced Raman scattering, UV/Vis absorption spectroscopy, and cyclic voltammetry . These interactions are crucial for applications in biosensors and other analytical devices.
In biochemical reactions, 1,3-Benzenedimethanethiol interacts with various enzymes and proteins. For instance, it has been used as a linker in peptide stapling, enhancing the stability and cellular uptake of peptides . This interaction is facilitated by the thiol groups, which can form covalent bonds with cysteine residues in proteins, thereby influencing the protein’s structure and function.
Cellular Effects
1,3-Benzenedimethanethiol has notable effects on cellular processes. It has been observed to enhance the cellular uptake of stapled peptides, which are used to inhibit protein-protein interactions involved in diseases such as cancer . This enhancement is attributed to the compound’s ability to facilitate endocytosis, allowing the peptides to enter cells more efficiently.
Molecular Mechanism
The molecular mechanism of 1,3-Benzenedimethanethiol involves its ability to form covalent bonds with biomolecules through its thiol groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the thiol groups can form disulfide bonds with cysteine residues, altering the enzyme’s active site and modulating its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Benzenedimethanethiol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to air and light . This degradation can affect its long-term efficacy in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of 1,3-Benzenedimethanethiol in animal models vary with different dosages. At low doses, the compound has been shown to enhance the stability and cellular uptake of peptides without causing significant toxicity . At higher doses, it can exhibit toxic effects, including skin and eye irritation .
Metabolic Pathways
1,3-Benzenedimethanethiol is involved in various metabolic pathways, particularly those related to its thiol groups. The compound can undergo oxidation to form disulfides, which can then participate in redox reactions within cells . These reactions are facilitated by enzymes such as thiol oxidases and reductases, which regulate the redox state of the compound and its interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, 1,3-Benzenedimethanethiol is transported and distributed through interactions with transporters and binding proteins. The compound’s thiol groups can bind to cysteine residues in transport proteins, facilitating its movement across cellular membranes . This binding can also influence the compound’s localization and accumulation within specific cellular compartments.
Subcellular Localization
1,3-Benzenedimethanethiol exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often localized to the cytoplasm and cell membrane, where it can interact with various proteins and enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzenedimethanethiol can be synthesized from 1,3-bis(chloromethyl)benzene through a two-step process:
Reaction with Thiourea: 1,3-bis(chloromethyl)benzene is reacted with thiourea in water under reflux conditions for 2.5 hours in an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for 1,3-benzenedimethanethiol are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, with optimizations for large-scale production, such as continuous flow processes and the use of industrial-grade reagents.
化学反応の分析
Types of Reactions
1,3-Benzenedimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products
Oxidation: The major product is the corresponding disulfide.
Substitution: The major products are thioethers or thioesters, depending on the reagents used.
類似化合物との比較
Similar Compounds
1,4-Benzenedimethanethiol: Similar structure but with methanethiol groups at the 1 and 4 positions.
1,2-Benzenedimethanethiol: Methanethiol groups at the 1 and 2 positions.
4,5-Dimethyl-1,2-benzenedimethanethiol: Additional methyl groups on the benzene ring.
Uniqueness
1,3-Benzenedimethanethiol is unique due to the specific positioning of its thiol groups, which affects its reactivity and the types of self-assembled monolayers it can form. This positioning allows for distinct interactions with metal surfaces and other molecules, making it valuable in various applications.
特性
IUPAC Name |
[3-(sulfanylmethyl)phenyl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNABGZJVWSNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CS)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342987 | |
| Record name | 1,3-Benzenedimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41563-69-3 | |
| Record name | 1,3-Benzenedimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedimethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,3-Benzenedimethanethiol influence the thermal stability of SAMs formed on gold surfaces?
A3: 1,3-Benzenedimethanethiol's structure plays a crucial role in the thermal stability of the resulting SAMs on gold. Unlike molecules that can readily form cyclic disulfides upon reductive elimination, like 2-(4-(octadecyloxy)-phenyl)propane-1,3-dithiol, the spatial arrangement of sulfur atoms in 1,3-BDMT hinders the formation of such cyclic structures. [] This inability to undergo intramolecular disulfide formation leads to significantly enhanced thermal stability of SAMs derived from 1,3-BDMT on gold surfaces. []
Q2: 1,3-Benzenedimethanethiol is used as a building block for creating macrocycles. What is the significance of incorporating it into these structures?
A4: 1,3-Benzenedimethanethiol plays a crucial role in constructing macrocyclic metalloreceptors. [, , , ] When integrated into macrocycles containing heterocyclic units like 5-amino-3H-1,3,4-thiadiazolin-2-thione or 5-amino-3H-1,3,4-thiadiazolin-2-one, the thiol groups of 1,3-Benzenedimethanethiol readily chelate to metal ions, such as palladium. [, , , ] This chelation creates a metal complex within the macrocycle, transforming it into a metalloreceptor. These metalloreceptors exhibit molecular recognition capabilities, specifically interacting with various guest molecules like DNA/RNA nucleobases and amino acid methyl esters. [, , , ]
Q3: How have computational chemistry and modeling been used to study 1,3-Benzenedimethanethiol?
A5: Density functional theory (DFT) calculations have been employed to investigate the adsorption behavior of 1,3-BDMT on gold surfaces. [, ] By simulating the interaction between 1,3-BDMT and a gold cluster, researchers gain a deeper understanding of the preferred adsorption sites, binding energies, and electronic properties of the molecule on the surface. [, ] This information is valuable for optimizing surface modifications and designing novel materials with specific properties.
Q4: What analytical techniques are commonly used to characterize and study 1,3-Benzenedimethanethiol and its derivatives?
A6: Various spectroscopic and analytical techniques are employed to characterize 1,3-BDMT and its derivatives. Surface-enhanced Raman scattering (SERS) is particularly valuable for studying the adsorption behavior of 1,3-BDMT on metallic surfaces, providing insights into its orientation and bonding characteristics. [, ] Additionally, techniques like UV/Vis absorption spectroscopy and cyclic voltammetry are used to investigate the formation and properties of self-assembled monolayers (SAMs) formed by 1,3-BDMT on metallic substrates. [] Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of synthesized macrocycles containing 1,3-BDMT. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


